(S)-2-Amino-2-mesitylethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-mesitylethan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a mesityl group, and an ethanol moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-mesitylethan-1-ol hydrochloride typically involves the reaction of mesityl oxide with ammonia, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Moderate temperatures (20-30°C) are usually maintained.
Solvents: Common solvents include ethanol or methanol.
Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C) are frequently used.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity mesityl oxide and ammonia.
Reaction Control: Automated systems to monitor and control reaction parameters.
Purification: Crystallization and recrystallization techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-mesitylethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with catalysts like Pd/C.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-2-mesitylethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-mesitylethan-1-ol hydrochloride involves its interaction with specific molecular targets. It can act as:
Enzyme Inhibitor: Inhibits certain enzymes by binding to their active sites.
Receptor Agonist/Antagonist: Modulates receptor activity by mimicking or blocking natural ligands.
Pathways Involved: Involves pathways related to neurotransmission, inflammation, and cellular signaling.
Comparison with Similar Compounds
®-2-Amino-2-mesitylethan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-2-phenylethanol hydrochloride: Similar structure but with a phenyl group instead of a mesityl group.
2-Amino-2-methylpropanol hydrochloride: Contains a methyl group instead of a mesityl group.
Uniqueness: (S)-2-Amino-2-mesitylethan-1-ol hydrochloride is unique due to its chiral nature and the presence of the bulky mesityl group, which imparts distinct steric and electronic properties, making it valuable for specific applications in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2S)-2-amino-2-(2,4,6-trimethylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-7-4-8(2)11(9(3)5-7)10(12)6-13;/h4-5,10,13H,6,12H2,1-3H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHXXVXJMKEKKF-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CO)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](CO)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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